molecular formula C21H23N3O6 B12736668 Einecs 287-112-5 CAS No. 85409-43-4

Einecs 287-112-5

Cat. No.: B12736668
CAS No.: 85409-43-4
M. Wt: 413.4 g/mol
InChI Key: UBUHSBGXXFERKU-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-nitro-2-thiophenecarboxylic acid typically involves the nitration of 2-thiophenecarboxylic acid. The nitration process can be carried out using a mixture of concentrated sulfuric acid and nitric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the thiophene ring.

Industrial Production Methods

Industrial production of 5-nitro-2-thiophenecarboxylic acid follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to handle the exothermic nature of the nitration reaction. The reaction mixture is carefully monitored, and the product is purified through crystallization or other suitable methods to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

5-nitro-2-thiophenecarboxylic acid undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

    Substitution: The carboxylic acid group can participate in substitution reactions to form esters, amides, or other derivatives.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon catalyst.

    Substitution: Alcohols or amines in the presence of dehydrating agents like thionyl chloride or dicyclohexylcarbodiimide.

Major Products Formed

    Reduction: 5-amino-2-thiophenecarboxylic acid.

    Substitution: Various esters and amides of 5-nitro-2-thiophenecarboxylic acid.

Scientific Research Applications

5-nitro-2-thiophenecarboxylic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 5-nitro-2-thiophenecarboxylic acid involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The carboxylic acid group can also participate in hydrogen bonding and electrostatic interactions with target molecules, influencing the compound’s activity.

Comparison with Similar Compounds

Similar Compounds

    5-nitro-2-furoic acid: Similar structure but with a furan ring instead of a thiophene ring.

    2-nitrobenzoic acid: Contains a benzene ring with a nitro and carboxylic acid group.

Uniqueness

5-nitro-2-thiophenecarboxylic acid is unique due to the presence of both a nitro group and a thiophene ring, which imparts distinct electronic and steric properties. These properties influence its reactivity and interactions with other molecules, making it valuable in various chemical and biological applications.

Properties

CAS No.

85409-43-4

Molecular Formula

C21H23N3O6

Molecular Weight

413.4 g/mol

IUPAC Name

4-(dimethylamino)-1,5-dimethyl-2-phenylpyrazol-3-one;4-hydroxybenzene-1,3-dicarboxylic acid

InChI

InChI=1S/C13H17N3O.C8H6O5/c1-10-12(14(2)3)13(17)16(15(10)4)11-8-6-5-7-9-11;9-6-2-1-4(7(10)11)3-5(6)8(12)13/h5-9H,1-4H3;1-3,9H,(H,10,11)(H,12,13)

InChI Key

UBUHSBGXXFERKU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N(C)C.C1=CC(=C(C=C1C(=O)O)C(=O)O)O

Origin of Product

United States

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